N-[3]Pyridyl-diacetamide
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Overview
Description
N-3Pyridyl-diacetamide is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3Pyridyl-diacetamide typically involves the reaction of pyridine derivatives with acetic anhydride or acetyl chloride. One common method is the diacetylation of primary amino groups in pyridine derivatives using acetic anhydride. The reaction is usually carried out under reflux conditions, and the excess acetic anhydride is removed by vacuum distillation .
Industrial Production Methods
In industrial settings, the production of N-3Pyridyl-diacetamide may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-3Pyridyl-diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-Pyridyl-diacetamide can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine amines.
Scientific Research Applications
N-3Pyridyl-diacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes
Mechanism of Action
The mechanism of action of N-3Pyridyl-diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)acetamide: A related compound with similar structural features but different functional groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pyridine derivative with distinct chemical properties and applications
Uniqueness
N-3Pyridyl-diacetamide is unique due to its specific acetamide functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-acetyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)11(8(2)13)9-4-3-5-10-6-9/h3-6H,1-2H3 |
InChI Key |
SNRQSMXZAWGUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CN=CC=C1)C(=O)C |
Origin of Product |
United States |
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